molecular formula C8H6BrIO B2700821 1-(3-Bromo-4-iodophenyl)ethanone CAS No. 945907-32-4

1-(3-Bromo-4-iodophenyl)ethanone

Cat. No. B2700821
CAS RN: 945907-32-4
M. Wt: 324.943
InChI Key: WAQKCNIGTUIVRZ-UHFFFAOYSA-N
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Description

“1-(3-Bromo-4-iodophenyl)ethanone” is a chemical compound with the molecular formula C8H6BrIO . It is also known as "Ethanone, 1-(3-bromophenyl)-" .


Molecular Structure Analysis

The molecular structure of “1-(3-Bromo-4-iodophenyl)ethanone” consists of a bromine atom and an iodine atom attached to a phenyl ring, which is further connected to an ethanone group . The InChI code for this compound is 1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“1-(3-Bromo-4-iodophenyl)ethanone” is a solid at room temperature . It has a molecular weight of 324.94 . The compound should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Fluorescent Probes for Biological Systems

T. Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing 1-(2-Hydroxyphenyl)ethanone as a starting material. This probe demonstrated strong fluorescence and sulfhydryl-specific cleavage reaction, indicating potential applications for studying the effects of HS− in biological systems, including cell imaging and tracking sulfide in various biological environments Fang et al., 2019.

Molecular Structure Analysis and Drug Activity Prediction

Y. Mary et al. (2015) investigated the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking study of a similar compound, 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Their research provided insights into the potential of such compounds as anti-neoplastic agents, showcasing the utility of these analyses in predicting drug activity and interactions with biological targets Mary et al., 2015.

Asymmetric Reduction of Ketones

T. H. K. Thvedt et al. (2011) explored the asymmetric reduction of 1-arylethanones, using 1-(4-bromophenyl)ethanone as a model substance. Their research highlights the application of novel catalysts in enhancing the selectivity and efficiency of producing enantioenriched secondary alcohols, which are valuable in the synthesis of pharmacologically active compounds Thvedt et al., 2011.

Advanced Polymer Synthesis

C. Hawker and J. Fréchet (1990) described a new convergent approach to dendritic macromolecules, emphasizing the synthesis of polymers with controlled molecular architecture. This research demonstrates the role of precise chemical design in creating advanced materials with potential applications in drug delivery, imaging, and as scaffolds for catalysis Hawker & Fréchet, 1990.

Hydrogen-Bonding Patterns in Enaminones

James L. Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including compounds similar to 1-(3-Bromo-4-iodophenyl)ethanone. Their work sheds light on the structural characteristics and stability of these compounds, contributing to the understanding of their reactivity and potential applications in synthesizing more complex molecular architectures Balderson et al., 2007.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(3-bromo-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQKCNIGTUIVRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-4-iodophenyl)ethanone

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